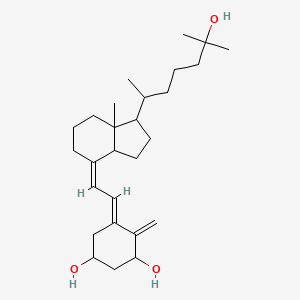

1,25-Dihydroxyvitamin D3

Description

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

(5E)-5-[(2Z)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10-,21-11+ |

InChI Key |

GMRQFYUYWCNGIN-NGHQTVFFSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Isomeric SMILES |

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C/C=C/3\CC(CC(C3=C)O)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonyms |

1 alpha, 25-dihydroxy-20-epi-Vitamin D3 1 alpha,25 Dihydroxyvitamin D3 1 alpha,25-Dihydroxycholecalciferol 1 alpha,25-Dihydroxyvitamin D3 1,25 dihydroxy 20 epi Vitamin D3 1,25 Dihydroxycholecalciferol 1,25 Dihydroxyvitamin D3 1,25(OH)2-20epi-D3 1,25-dihydroxy-20-epi-Vitamin D3 1,25-Dihydroxycholecalciferol 1,25-Dihydroxyvitamin D3 20-epi-1alpha,25-dihydroxycholecaliferol Bocatriol Calcijex Calcitriol Calcitriol KyraMed Calcitriol Nefro Calcitriol-Nefro D3, 1 alpha,25-Dihydroxyvitamin D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxyvitamin Decostriol KyraMed, Calcitriol MC 1288 MC-1288 MC1288 Osteotriol Renatriol Rocaltrol Silkis Sitriol Soltriol Tirocal |

Origin of Product |

United States |

Biosynthesis and Metabolic Regulation of 1,25 Dihydroxyvitamin D3

Precursors and Hydroxylation Cascade

The journey to the active form of vitamin D3 begins with a precursor molecule and proceeds through two critical hydroxylation steps, each catalyzed by a specific enzyme.

Vitamin D3, also known as cholecalciferol, is the primary precursor for the synthesis of 1,25-dihydroxyvitamin D3. medscape.commedscape.com It can be obtained from two main sources: synthesized in the skin upon exposure to ultraviolet B (UVB) radiation from sunlight, or from dietary intake of foods like fatty fish, liver, and fortified milk and eggs. medscape.commedscape.comyoutube.com Regardless of its origin, Vitamin D3 is biologically inactive and must undergo further metabolic transformations to become functionally active. medscape.commedscape.com After being synthesized in the skin or absorbed from the gastrointestinal tract, Vitamin D3 is transported in the bloodstream, bound to carrier proteins such as vitamin D-binding protein (DBP) and albumin, to the liver where the first hydroxylation event occurs. medscape.commedscape.comresearchgate.net

In the liver, Vitamin D3 undergoes its first hydroxylation at the 25th carbon position to form 25-hydroxyvitamin D3, also known as calcifediol. This reaction is primarily catalyzed by the enzyme Vitamin D 25-hydroxylase, scientifically known as Cytochrome P450 2R1 (CYP2R1). pnas.orgwikipedia.orgmedlineplus.gov CYP2R1 is a microsomal enzyme found in the endoplasmic reticulum of liver cells. wikipedia.orgreactome.org This conversion is the initial step in the activation pathway of vitamin D. medlineplus.gov While CYP2R1 is considered the principal enzyme for this process, other enzymes, such as CYP27A1 located in the mitochondria, also possess 25-hydroxylase activity. wikipedia.org The product of this reaction, 25-hydroxyvitamin D3, is the major circulating form of vitamin D and is often used to assess an individual's vitamin D status. medscape.commedscape.comwikipedia.org However, it is still not the biologically active form of the hormone. youtube.com

The final and rate-limiting step in the activation of vitamin D occurs primarily in the kidneys. youtube.comuniprot.orguniprot.org Here, 25-hydroxyvitamin D3 is hydroxylated at the 1-alpha position to produce the biologically active hormone, 1,25-dihydroxyvitamin D3, also known as calcitriol. uniprot.orguniprot.org This critical reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase, also known as Cytochrome P450 27B1 (CYP27B1). uniprot.orgwikipedia.org The activity of CYP27B1 is tightly regulated by several factors, including parathyroid hormone (PTH), serum calcium, and phosphate (B84403) levels, as well as fibroblast-like growth factor 23 (FGF-23). medscape.comnih.gov Increased levels of PTH and low phosphate levels stimulate CYP27B1 activity, thereby increasing the synthesis of 1,25-dihydroxyvitamin D3. medscape.comnih.gov

Table 1: Key Enzymes in the Biosynthesis of 1,25-Dihydroxyvitamin D3

| Enzyme | Gene | Location | Substrate | Product | Function |

|---|---|---|---|---|---|

| Vitamin D 25-hydroxylase | CYP2R1 | Liver (Endoplasmic Reticulum) | Vitamin D3 (Cholecalciferol) | 25-Hydroxyvitamin D3 (Calcifediol) | First hydroxylation step in vitamin D activation. wikipedia.orgmedlineplus.gov |

| 1α-hydroxylase | CYP27B1 | Kidney (Mitochondria) | 25-Hydroxyvitamin D3 (Calcifediol) | 1,25-Dihydroxyvitamin D3 (Calcitriol) | Second and final hydroxylation step, producing the active form of vitamin D. uniprot.orgwikipedia.org |

Tissue-Specific Synthesis and Autocrine/Paracrine Production of 1,25-Dihydroxyvitamin D3

While the kidneys are the primary site for the production of circulating 1,25-dihydroxyvitamin D3, it is now understood that other tissues and cells in the body can also synthesize this active hormone for local use.

The proximal tubules of the kidney are the main location for the synthesis of 1,25-dihydroxyvitamin D3 that enters the systemic circulation. medscape.compnas.orgoup.com This renal production is crucial for maintaining calcium and phosphate homeostasis throughout the body. oup.comrupahealth.com The expression and activity of the CYP27B1 enzyme in the kidney are tightly controlled by calciotropic hormones and mineral levels to meet the body's needs. oup.comnih.gov Renal synthesis is considered the cornerstone of the endocrine functions of vitamin D. nih.gov

In addition to the kidneys, the enzyme 1α-hydroxylase (CYP27B1) is expressed in a variety of other tissues, allowing for local production of 1,25-dihydroxyvitamin D3. researchgate.netnih.govbirmingham.ac.uk These extra-renal sites include immune cells such as macrophages and dendritic cells, as well as skin, colon, and the placenta. nih.govbirmingham.ac.uknih.gov The regulation of CYP27B1 in these tissues differs from that in the kidney and is often influenced by cytokines, such as interferon-gamma, rather than systemic hormones like PTH. nih.govnih.gov

This localized synthesis of 1,25-dihydroxyvitamin D3 serves important autocrine (acting on the same cell that produced it) and paracrine (acting on nearby cells) functions. nih.govnih.gov For instance, in macrophages, the locally produced 1,25-dihydroxyvitamin D3 can play a role in modulating the immune response to infections. nih.govsemanticscholar.org This extra-renal production is thought to be a key mechanism by which vitamin D exerts its effects on the immune system and other cellular processes beyond its classical role in bone and mineral metabolism. birmingham.ac.uknih.gov

Table 2: Comparison of Renal and Extra-Renal Synthesis of 1,25-Dihydroxyvitamin D3

| Feature | Renal Synthesis | Extra-Renal Synthesis |

|---|---|---|

| Primary Site | Proximal tubules of the kidney medscape.compnas.org | Macrophages, dendritic cells, skin, colon, placenta nih.govbirmingham.ac.uknih.gov |

| Primary Function | Endocrine: Regulates systemic calcium and phosphate homeostasis. oup.comrupahealth.com | Autocrine/Paracrine: Local immune modulation and cell regulation. nih.govnih.gov |

| Key Regulators | Parathyroid hormone (PTH), FGF-23, serum calcium, serum phosphate. medscape.comnih.gov | Cytokines (e.g., interferon-gamma). nih.govnih.gov |

| Contribution to Circulating Levels | Major source of circulating 1,25-dihydroxyvitamin D3. researchgate.net | Generally does not significantly contribute to systemic circulating levels. nih.gov |

Regulatory Mechanisms of 1,25-Dihydroxyvitamin D3 Biosynthesis

The production of 1,25-dihydroxyvitamin D3 is meticulously controlled by several factors to maintain mineral balance. The primary regulators are parathyroid hormone (PTH), fibroblast growth factor 23 (FGF-23), and the levels of calcium and phosphate, as well as 1,25-dihydroxyvitamin D3 itself through a negative feedback loop. nih.govoup.com

Parathyroid hormone is a principal stimulator of 1,25-dihydroxyvitamin D3 synthesis. nih.govoup.comoup.com Secreted by the parathyroid glands in response to low serum calcium levels (hypocalcemia), PTH acts on the proximal tubules of the kidneys to upregulate the expression and activity of the CYP27B1 enzyme. creative-diagnostics.comoup.comnih.govnih.gov This increased enzymatic activity leads to a higher rate of conversion of 25(OH)D3 to 1,25-dihydroxyvitamin D3. The resulting elevation in circulating 1,25-dihydroxyvitamin D3 enhances intestinal calcium absorption, thereby helping to restore normal blood calcium levels. youtube.comyoutube.com

Fibroblast growth factor 23 is a hormone primarily produced by osteocytes and osteoblasts that plays a key role in phosphate and vitamin D metabolism. nih.govnih.gov In contrast to PTH, FGF-23 is a potent inhibitor of 1,25-dihydroxyvitamin D3 synthesis. creative-diagnostics.comoup.com Elevated levels of phosphate and 1,25-dihydroxyvitamin D3 stimulate the secretion of FGF-23. oup.comnih.govnih.gov FGF-23 then acts on the kidneys to suppress the expression of CYP27B1, thus reducing the production of 1,25-dihydroxyvitamin D3. oup.comphysiology.org This action is part of a negative feedback loop that prevents excessive production of the active vitamin D hormone and helps to regulate phosphate levels. oup.com

Serum calcium and phosphate levels directly and indirectly influence the synthesis of 1,25-dihydroxyvitamin D3. Low serum calcium stimulates PTH secretion, which in turn enhances 1,25-dihydroxyvitamin D3 production. nih.govoncohemakey.com Conversely, high serum calcium can suppress PTH secretion and may also have a direct inhibitory effect on the 1α-hydroxylase enzyme. nih.govoup.com

Low serum phosphate (hypophosphatemia) directly stimulates the renal 1α-hydroxylase, leading to increased 1,25-dihydroxyvitamin D3 synthesis, independent of PTH. nih.govyoutube.comoncohemakey.com On the other hand, high serum phosphate (hyperphosphatemia) inhibits the synthesis of 1,25-dihydroxyvitamin D3, partly by stimulating the release of FGF-23. nih.govoncohemakey.com

1,25-dihydroxyvitamin D3 regulates its own production through a negative feedback mechanism. nih.govoup.com High levels of 1,25-dihydroxyvitamin D3 inhibit the expression of the CYP27B1 gene in the kidneys, thereby reducing its own synthesis. nih.govoup.com Concurrently, 1,25-dihydroxyvitamin D3 stimulates the expression of the enzyme CYP24A1, which is responsible for its catabolism. nih.govresearchgate.netnih.gov This dual action ensures a tight control over the circulating levels of the active hormone, preventing potential toxicity from excessive amounts.

Catabolism and Inactivation Pathways of 1,25-Dihydroxyvitamin D3

The biological activity of 1,25-dihydroxyvitamin D3 is terminated through metabolic inactivation, a process primarily initiated by the enzyme CYP24A1. This enzyme is induced by 1,25-dihydroxyvitamin D3 itself, creating a feedback loop that limits the hormone's effects. wikipedia.org

The main catabolic pathway for 1,25-dihydroxyvitamin D3 begins with hydroxylation at the 24-position, a reaction catalyzed by the mitochondrial enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). taylorandfrancis.comwikipedia.org This initial step converts 1,25-dihydroxyvitamin D3 into 1,24,25-trihydroxyvitamin D3, a less biologically active metabolite. nih.gov

This is followed by a series of further oxidative reactions, also mediated by CYP24A1, which ultimately lead to the cleavage of the side chain and the formation of calcitroic acid. taylorandfrancis.comwikipedia.orgmdpi.comreactome.org Calcitroic acid is a water-soluble, biologically inactive end product that is excreted in the bile. taylorandfrancis.comreactome.org This multi-step process, known as the C-24 oxidation pathway, is the primary route for the inactivation and elimination of 1,25-dihydroxyvitamin D3. taylorandfrancis.comwikipedia.orgresearchgate.netresearchgate.net

Interactive Data Tables

Table 1: Key Regulators of 1,25-Dihydroxyvitamin D3 Synthesis

| Regulator | Primary Source | Effect on CYP27B1 (1α-hydroxylase) | Consequence on 1,25(OH)2D3 Levels |

| Parathyroid Hormone (PTH) | Parathyroid Glands | Stimulates | Increases |

| Fibroblast Growth Factor 23 (FGF-23) | Bone (Osteocytes) | Inhibits | Decreases |

| Low Serum Calcium | - | Indirectly Stimulates (via PTH) | Increases |

| Low Serum Phosphate | - | Directly Stimulates | Increases |

| 1,25-Dihydroxyvitamin D3 | Kidneys | Inhibits | Decreases (Negative Feedback) |

Table 2: Key Enzymes in 1,25-Dihydroxyvitamin D3 Metabolism

| Enzyme | Gene | Location | Function |

| 25-hydroxylase | CYP2R1, CYP27A1 | Liver | Converts Vitamin D3 to 25-hydroxyvitamin D3 |

| 1α-hydroxylase | CYP27B1 | Kidneys | Converts 25-hydroxyvitamin D3 to 1,25-dihydroxyvitamin D3 |

| 24-hydroxylase | CYP24A1 | Kidneys, Target Tissues | Initiates catabolism of 1,25-dihydroxyvitamin D3 |

Side-Chain Oxidation Pathways

The metabolic inactivation and degradation of 1,25(OH)₂D₃ is primarily initiated by the enzyme 24-hydroxylase (CYP24A1). This enzyme, which is strongly induced by 1,25(OH)₂D₃ itself, hydroxylates the side chain of the vitamin D molecule, marking it for excretion. nih.govnih.gov This catabolic process is crucial for preventing excessive levels of the active hormone.

The main degradation route is the C-24 oxidation pathway. nih.gov This pathway involves a series of hydroxylation steps on the side chain, ultimately leading to the formation of calcitroic acid, a water-soluble metabolite that is excreted. nih.govmdpi.com

Another significant side-chain oxidation pathway leads to the formation of lactone derivatives. Research has shown that 1,25(OH)₂D₃ can be metabolized into 1α,25-dihydroxyvitamin D₃-26,23-lactone. nih.gov This process involves several intermediate steps, including hydroxylation at the C-23 and C-26 positions. The major metabolic route proceeds via 1α,23(S),25-(OH)₃D₃ to form 1α,23(S),25(R),26-tetrahydroxyvitamin D₃, which is then converted to the lactone. nih.gov A minor pathway exists via 1α,25(R),26-(OH)₃D₃. nih.gov

Studies using radiolabeled 1,25(OH)₂D₃ have demonstrated that side-chain oxidation can lead to the cleavage and release of carbon dioxide (CO₂), confirming the breakdown of the molecule's side chain. nih.govacs.org This metabolic process appears to be a key excretory pathway and is not regulated by the same factors (like serum calcium or PTH) that control the synthesis of 1,25(OH)₂D₃. nih.gov

| Metabolic Pathway | Key Enzyme | Major End Products |

| C-24 Oxidation | CYP24A1 | Calcitroic Acid |

| C-26,23 Lactonization | Multiple steps | 1α,25-dihydroxyvitamin D₃-26,23-lactone |

Alternative Metabolic Routes and Derivatives (e.g., 4-Hydroxylation)

Beyond the primary synthesis and degradation pathways, alternative metabolic routes for vitamin D compounds exist. One of the most significant is 4-hydroxylation. nih.govmdpi.comnih.gov The enzyme CYP3A4 has been identified as capable of hydroxylating vitamin D metabolites at the C-4 position. researchgate.net

This pathway is a major route for the metabolism of 25(OH)D₃, leading to the formation of 4α,25-dihydroxyvitamin D₃ and 4β,25-dihydroxyvitamin D₃. researchgate.net While the 4-hydroxylation of 1,25(OH)₂D₃ in the body has yet to be definitively demonstrated, synthetic 4-hydroxy derivatives of 1,25(OH)₂D₃ have been created and studied. nih.govmdpi.com

Research on these synthetic compounds, specifically 1,4α,25-trihydroxyvitamin D₃ and 1,4β,25-trihydroxyvitamin D₃, has yielded interesting findings. Structural analyses show that these molecules maintain the key hydrogen bonds necessary for binding to the vitamin D receptor (VDR) and form additional interactions that stabilize the receptor's active conformation. nih.govnih.gov Consequently, these 4-hydroxylated derivatives have been shown to be as potent as 1,25(OH)₂D₃ in regulating the expression of VDR target genes in intestinal and kidney cells. nih.govnih.gov

Another alternative pathway involves hydroxylation at the C-20 position by the enzyme CYP11A1. This leads to the formation of 20-hydroxyvitamin D, which can be further metabolized to 20,23-dihydroxyvitamin D. nih.gov These metabolites have been shown to exhibit biological activities similar to 1,25(OH)₂D₃ for some functions. nih.gov

| Alternative Route | Key Enzyme | Resulting Derivatives | Reported Activity |

| 4-Hydroxylation | CYP3A4 | 1,4α,25(OH)₃D₃, 1,4β,25(OH)₃D₃ | As potent as 1,25(OH)₂D₃ in regulating VDR target genes. nih.govnih.gov |

| 20-Hydroxylation | CYP11A1 | 20(OH)D, 20,23(OH)₂D | Similar activity to 1,25(OH)₂D₃ for some functions. nih.gov |

Molecular Mechanisms of 1,25 Dihydroxyvitamin D3 Action

Genomic Mechanisms Mediated by the Vitamin D Receptor (VDR)

The genomic pathway is the principal mechanism through which 1,25-dihydroxyvitamin D3 exerts its physiological functions. This process begins with the binding of the ligand to the VDR, which then acts as a ligand-activated transcription factor. sav.sknih.gov

The human VDR is a protein consisting of 427 amino acids and is organized into several functional domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). mdpi.com The LBD, located at the C-terminus of the receptor, is responsible for the high-affinity binding of 1,25-dihydroxyvitamin D3. mdpi.commusculoskeletalkey.com The structure of the VDR LBD is composed of 13 α-helices and a small β-sheet, which fold into a three-layered sandwich-like structure, creating a hydrophobic ligand-binding pocket (LBP). nih.govmdpi.com

The binding of 1,25-dihydroxyvitamin D3 to the LBP is a highly specific interaction stabilized by a network of hydrogen bonds between the hydroxyl groups of the ligand and key amino acid residues within the pocket. mdpi.com There are 36 amino acid residues that line the LBP, with six of them forming direct hydrogen bonds with the ligand. mdpi.com

| Function | Amino Acid Residues | Location/Role |

|---|---|---|

| Ligand Binding (Hydrogen Bonds) | Y143, S237, R274, S278, H305, H397 | Form hydrogen bonds with the 1α, 3β, and 25-hydroxyl groups of 1,25(OH)2D3, anchoring the ligand in the LBP. mdpi.com |

| Ligand-Binding Pocket Lining | A total of 36 residues | Create the hydrophobic environment of the LBP. mdpi.com |

| AF-2 Domain (in Helix 12) | L417, E420, F422 | Critical for transactivation function; mutations can abolish VDR activity. mdpi.com F422 is particularly important for the high-affinity ligand binding conformation. oup.com |

| Structural Stabilization | D232, H229, R154, Y295, E269, C337, R343, N394, F279, W286 | Form hydrogen bonds and hydrophobic interactions that stabilize the three-layer sandwich structure of the LBD. nih.gov |

For the VDR to efficiently bind to DNA and regulate transcription, it must form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). sav.skimrpress.com This VDR-RXR heterodimer is the primary functional unit that binds to VDREs. biorxiv.org The interaction between VDR and RXR is a crucial step in the signaling pathway and is influenced by the presence of 1,25-dihydroxyvitamin D3. The ligand-bound VDR has a higher affinity for RXR, promoting the formation of the heterodimer. mdpi.com

The dimerization interface involves specific amino acid residues in both the LBD and the DBD of the VDR. In the LBD, helices 9 and 10, as well as the loop between helices 8 and 9, are key regions for the interaction with RXR. mdpi.commdpi.com Within the DBD, a region known as the T-box is critical for the heterodimerization interface. nih.gov

| VDR Domain | Key Residues/Regions | Role in Dimerization |

|---|---|---|

| Ligand-Binding Domain (LBD) | Helices 9 and 10, Loop between H8 and H9 | Constitute the primary LBD-LBD interaction surface with RXR. mdpi.commdpi.com |

| DNA-Binding Domain (DBD) | T-box (residues M90-L95) | Forms a key part of the dimerization interface with the RXR DBD. nih.gov |

| DNA-Binding Domain (DBD) | N37, R49, K53 | Participate in forming the dimerization interface for interaction with the RXR DBD. nih.gov |

| C-Terminal Extension (CTE) of DBD | R102, K103, M106, I107, K109, R110 | Form an interaction face that packs against the RXR DBD core. nih.gov |

The VDR-RXR heterodimer regulates gene expression by binding to specific DNA sequences called Vitamin D Response Elements (VDREs), which are typically located in the promoter or enhancer regions of target genes. nih.goviiarjournals.org

A classic VDRE consists of two hexameric half-sites of the consensus sequence RGKTSA (where R=A or G, K=G or T, S=C or G), arranged as a direct repeat separated by a three-nucleotide spacer (DR3-type). iiarjournals.orgiiarjournals.org However, variations of this consensus sequence and other types of response elements, such as those with different spacer lengths (e.g., DR4) or everted repeats (ERs), have also been shown to bind the VDR-RXR heterodimer and mediate transcriptional responses. imrpress.comiiarjournals.org

VDREs have been identified in the regulatory regions of numerous genes involved in a wide array of physiological processes, including calcium homeostasis, bone metabolism, and cell cycle control. iiarjournals.orgnih.gov

| Gene | VDRE Location | VDRE Sequence (Half-sites are often variants of AGGTCA) |

|---|---|---|

| Human Osteocalcin (B1147995) | Promoter region | DR3-type element. nih.gov |

| Human CYP24A1 (24-hydroxylase) | Two VDREs in the proximal promoter. nih.gov | Two DR3-type elements. nih.gov |

| Human p21 (CDKN1A) | Three VDREs located at -2.3, -4.5, and -6.9 kbp from the TSS. iiarjournals.org | DR3-type elements. iiarjournals.org |

| Mouse RankL | Multiple enhancer regions, some located far upstream of the TSS. nih.gov | Multiple DR3-type elements. nih.gov |

| Human TRPV6 | Multiple enhancers within 5 kb of the TSS. nih.gov | Contains one or more VDREs in each enhancer. nih.gov |

The location of VDREs relative to the transcriptional start site (TSS) of a target gene is highly variable. While some VDREs are found in the proximal promoter region, many are located in distal enhancer regions, sometimes tens or even hundreds of kilobases away from the gene they regulate. iiarjournals.orgiiarjournals.orgnih.gov Through a process of DNA looping, these distal enhancers can be brought into close proximity with the promoter, allowing the bound VDR-RXR heterodimer to influence the assembly of the transcription machinery. iiarjournals.org

The functionality of a potential VDRE is not solely determined by its sequence but is also highly dependent on its chromatin context. The accessibility of a VDRE can be restricted by the local chromatin structure. creative-biolabs.comnih.govwikipedia.org For the VDR-RXR complex to bind, the VDRE must be located in a region of open chromatin. cytoskeleton.com Chromatin accessibility is dynamic and can be influenced by various factors, including histone modifications and the binding of other transcription factors, often referred to as pioneer factors. mdpi.com

The transcriptional response to 1,25-dihydroxyvitamin D3 is highly cell-type specific. nih.gov A gene that is a major target of VDR in one cell type may not be regulated by it in another. This specificity is, in part, due to the differential accessibility of VDREs in the chromatin of different cell types. nih.gov The unique combination of co-regulatory proteins and other transcription factors present in a particular cell type also contributes to the cell-specific pattern of gene regulation. eur.nl For example, VDR target genes in human monocytes are heavily involved in immune function, while in prostate cells, they are more related to cell cycle control and differentiation. frontiersin.orgmdpi.com

Furthermore, significant species-specific differences in VDR-mediated gene regulation exist. nih.gov While the core mechanisms of VDR action are conserved, the regulation of specific genes can differ between species like humans and mice. mdpi.com For instance, the human osteocalcin gene is strongly induced by 1,25-dihydroxyvitamin D3, whereas the mouse osteocalcin gene is resistant to this induction. nih.gov Similarly, the induction of the antimicrobial peptide cathelicidin (B612621) (CAMP) gene by 1,25-dihydroxyvitamin D3 is a well-established response in human immune cells but is not conserved in rodents. oup.com These differences can be attributed to variations in the VDR gene itself, the sequences of VDREs, and the genomic context in which these elements are located. mdpi.comoup.com Analysis of gene expression profiles in human and mouse cells reveals that while there is an overlap in the biological processes regulated by 1,25-dihydroxyvitamin D3, there is minimal intersection between the specific genes regulated in each species. nih.gov

Transcriptional Regulation of Target Genes

The culmination of VDR-ligand binding, co-regulator recruitment, and chromatin remodeling is the precise regulation of target gene transcription. 1,25-dihydroxyvitamin D3 can either activate or repress gene expression, depending on the specific gene, cell type, and the array of co-regulators present. nih.govoup.com

Gene activation by 1,25-dihydroxyvitamin D3 follows a well-defined cascade of events:

Ligand Binding and VDR/RXR Heterodimerization: 1,25-dihydroxyvitamin D3 binds to the VDR, inducing a conformational change that promotes its heterodimerization with RXR. sav.sk

VDRE Binding: The VDR/RXR heterodimer binds to VDREs in the promoter or enhancer regions of target genes. sav.sknih.gov

Coactivator Recruitment: The ligand-activated VDR/RXR complex recruits a series of coactivator complexes, including the SRC family and CBP/p300. merckmillipore.commdpi.com

Chromatin Remodeling: The HAT activity of these coactivators leads to the acetylation of histones H3 and H4, opening up the chromatin structure. nih.govnih.gov

Transcription Initiation: The Mediator complex (DRIP/TRAP) is recruited, which then facilitates the assembly of the RNA polymerase II pre-initiation complex at the transcription start site, leading to the initiation of mRNA synthesis. nih.govmerckmillipore.com

This mechanism is responsible for the upregulation of numerous genes involved in calcium homeostasis, bone metabolism, and cell differentiation, such as osteocalcin, osteopontin, and CYP24A1 (the gene encoding the vitamin D-catabolizing enzyme). merckmillipore.comimrpress.com

1,25-dihydroxyvitamin D3 also negatively regulates the transcription of several genes, including those for parathyroid hormone (PTH) and collagen. imrpress.comnih.gov The mechanisms of repression are more varied and less universally understood than activation.

Several models for VDR-mediated gene repression have been proposed:

Corepressor Recruitment: In some cases, the liganded VDR/RXR complex may recruit corepressor complexes instead of coactivators to a negative VDRE (nVDRE). For example, the repression of the CYP27B1 gene (encoding the vitamin D-activating enzyme) involves a VDR-interacting inhibitory receptor (VDIR) that brings HDACs to the promoter. nih.gov

Competition for Coactivators: The VDR complex might sequester limiting amounts of coactivators, thereby preventing their interaction with other transcription factors necessary for the expression of a particular gene.

Direct Repression via Histone Modification: The VDR complex can recruit enzymes that place repressive marks on histones. For instance, in the repression of the BMP2 gene, 1,25-dihydroxyvitamin D3 treatment leads to an increase in the repressive histone mark H3K9me2 and a decrease in histone H3 acetylation at the gene's promoter. plos.org

Transrepression: The VDR can interfere with the activity of other transcription factors. This can occur through protein-protein interactions that prevent the other factor from binding to its DNA response element or from recruiting its own coactivators.

The specific mechanism of repression is gene- and cell-type specific, reflecting the diverse ways in which 1,25-dihydroxyvitamin D3 exerts its pleiotropic effects. oup.com

Identification of 1,25-Dihydroxyvitamin D3-Regulated Gene Networks

The genomic actions of 1,25(OH)2D3 are mediated by the vitamin D receptor (VDR), a ligand-activated transcription factor. researchgate.net Upon binding to 1,25(OH)2D3, the VDR forms a heterodimer with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the regulatory regions of target genes, thereby activating or repressing their transcription. researchgate.netnih.gov

Large-scale transcriptomic studies, such as microarray analyses and RNA sequencing, have been instrumental in identifying the vast networks of genes regulated by 1,25(OH)2D3. These studies have revealed that 1,25(OH)2D3 can influence the expression of hundreds to thousands of genes in a highly cell-specific manner. mdpi.comoup.com For instance, in human fibroblasts, approximately 4.5% of the transcriptome is regulated by 1,25(OH)2D3. mdpi.com Similarly, studies in human squamous cell carcinoma (SCC25) cells identified over 900 regulated genes. oup.com

The identification of direct target genes is often accomplished by combining microarray data with genome-wide screens for VDREs. oup.com In SCC25 cells, VDREs were found within the vicinity of the transcriptional start sites of 65% of the genes regulated by 1,25(OH)2D3. oup.com Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has further refined our understanding by mapping the genome-wide locations of VDR binding. In human monocytic leukemia cells (THP-1), ChIP-seq identified 2340 VDR binding sites, with many of these sites being influenced by the presence of 1,25(OH)2D3. nih.gov

The genes regulated by 1,25(OH)2D3 are involved in a wide array of biological processes. In cancer cells, these include cell cycle progression, apoptosis, cellular adhesion, oxidative stress, immune function, and steroid metabolism. iiarjournals.orgnih.gov In the intestine, 1,25(OH)2D3 regulates a cohort of genes crucial for calcium absorption, such as TRPV6, S100g, and ATP2B1. nih.govnih.govnih.gov Furthermore, studies in peripheral blood mononuclear cells (PBMCs) have highlighted the role of 1,25(OH)2D3 in modulating immune responses, with key target genes including those involved in focal adhesion and antimicrobial defense, such as cathelicidin (CAMP). researchgate.netencyclopedia.pub

It is important to note that the specific set of genes regulated by 1,25(OH)2D3 can vary significantly between different cell types and species. iiarjournals.orgoup.com While there is a significant overlap in the biological processes regulated in human and mouse cells, the overlap in the specific regulated genes is minimal. oup.com This cell-specific gene regulation underscores the pleiotropic and context-dependent nature of 1,25(OH)2D3 signaling.

Here is an interactive data table summarizing a selection of 1,25(OH)2D3-regulated genes and their functions:

| Gene | Function | Cell/Tissue Type | Reference |

| TRPV6 | Epithelial calcium channel | Intestine, Human Enteroids | nih.govoup.comnih.govnih.gov |

| CYP24A1 | Vitamin D catabolism | Colon, Human Enteroids, Cancer Cells | iiarjournals.orgnih.govnih.gov |

| S100g | Calcium binding protein | Intestine | nih.govnih.gov |

| CAMP | Antimicrobial peptide | Immune Cells (Monocytes, PMBCs) | oup.comencyclopedia.pub |

| GADD45A | Growth arrest and DNA-damage-inducible protein | Cancer Cells | nih.gov |

| CD14 | Co-receptor for bacterial lipopolysaccharide | Immune Cells (Monocytes) | encyclopedia.pub |

| FN1 | Fibronectin 1 (cell adhesion) | Immune Cells (Monocytes) | encyclopedia.pub |

| THBD | Thrombomodulin (anticoagulant) | Immune Cells (Monocytes) | encyclopedia.pub |

| TREM1 | Triggering receptor expressed on myeloid cells 1 | Immune Cells (Monocytes) | encyclopedia.pub |

Interplay and Cross-Talk between Genomic and Non-Genomic Actions of 1,25-Dihydroxyvitamin D3

Modulation of Genomic Responses by Non-Genomic Signaling:

The activation of kinase cascades, such as the MAPK/ERK pathway, through non-genomic mechanisms can lead to the phosphorylation of the VDR and its binding partner, the retinoid X receptor (RXR). mdpi.comcambridge.org This phosphorylation can alter the transcriptional activity of the VDR-RXR heterodimer, thereby influencing the expression of target genes. mdpi.com

Furthermore, transcription factors that are targets of these kinase pathways can cooperate with the VDR to regulate gene expression. mdpi.com For example, the activation of ERK1/ERK2 and ERK5 has been shown to be involved in regulating the 1,25(OH)2D3-mediated activation of the CYP24 promoter by phosphorylating RXRα and Ets-1, respectively. mdpi.com

Non-Genomic Actions Involving the Nuclear VDR:

There is evidence to suggest that the classical nuclear VDR (VDRn) can also participate in non-genomic signaling. nih.gov A population of VDRs located in the cytosol or associated with caveolae in the plasma membrane can initiate rapid signaling events upon binding to 1,25(OH)2D3. nih.govmdpi.com This suggests a dual role for the VDR in both genomic and non-genomic pathways.

Integration of Signaling Pathways:

The second messengers generated through non-genomic actions, such as Ca2+ and cAMP, can also influence gene expression by activating transcription factors or modulating the activity of chromatin-modifying enzymes. researchgate.netnih.gov

Conversely, the products of genes regulated by the genomic pathway can influence the components of the non-genomic signaling cascades, creating feedback loops that can either amplify or dampen the cellular response. For instance, genomic actions can lead to the synthesis of proteins that are part of the signaling complexes involved in non-genomic responses.

In essence, the interplay between the genomic and non-genomic actions of 1,25(OH)2D3 allows for a highly regulated and context-specific cellular response. The rapid non-genomic signals can provide an immediate cellular adjustment, while the slower genomic actions lead to more sustained changes in cell function. This integrated signaling network underscores the pleiotropic effects of vitamin D in maintaining cellular and organismal homeostasis. mdpi.com

Cellular and Subcellular Effects of 1,25 Dihydroxyvitamin D3 in Research Models

Regulation of Cell Proliferation

The biologically active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), has demonstrated significant effects on cell proliferation in various research models. These effects are primarily inhibitory and are mediated through complex signaling pathways that ultimately halt the progression of the cell cycle.

1,25-Dihydroxyvitamin D3 has been extensively reported to inhibit the proliferation of a wide array of cancer cell lines. nih.govkarger.comcapes.gov.br For instance, in vitro studies have shown that it significantly inhibits the proliferation of human liver cancer cell lines such as Hep-3B, PLC/PRF/5, and SKHEP-1. nih.gov Similarly, its antiproliferative effects have been observed in breast cancer cells, prostate cancer, colon cancer, leukemia, and skin cancer. karger.comaacrjournals.orgwaocp.org The growth-inhibitory effects are dose-dependent, with higher concentrations generally leading to greater inhibition. karger.com In human breast cancer cell line MCF-7, 1,25-dihydroxyvitamin D3 and its analogs have been shown to inhibit cell proliferation, with some analogs being even more potent than the parent compound. aacrjournals.org

Beyond cancer cells, 1,25-dihydroxyvitamin D3 also modulates the proliferation of immune cells, particularly lymphocytes. It has been shown to be a potent inhibitor of both lectin- and antigen-driven human T lymphocyte proliferation. nih.govdartmouth.educloudfront.net This suppression is dose-dependent, observed at concentrations ranging from 0.1 nM to 100 nM. nih.gov The inhibitory effect extends to different T-lymphocyte subsets, with a noted decrease in the OKT4+/OKT8+ ratio. nih.gov Specifically, the CD45R0+ subset of T cells appears to be more sensitive to the inhibitory effects of 1,25-dihydroxyvitamin D3 compared to the CD45RA+ subset. tandfonline.com This inhibition of lymphocyte proliferation is partly mediated by the suppression of interleukin-2 (B1167480) (IL-2) production, a key cytokine for T-cell growth. dartmouth.educloudfront.net The addition of exogenous IL-2 can partially reverse the antiproliferative effects of 1,25-dihydroxyvitamin D3 on T-cells. dartmouth.edunih.gov

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on Proliferation in Various Cell Lines

| Cell Type | Research Model | Observed Effect | Key Findings | Citations |

|---|---|---|---|---|

| Cancer Cells | ||||

| Liver Cancer | Hep-3B, PLC/PRF/5, SKHEP-1 | Inhibition | Significant dose-dependent inhibition of proliferation. | nih.gov |

| Breast Cancer | MCF-7 | Inhibition | Accumulation of cells in the G1 phase. Analogs can be more potent. | aacrjournals.orgresearchgate.net |

| Esophageal Cancer | EC9706 | Inhibition | Dose- and time-dependent inhibition of proliferation. | waocp.org |

| Immune Cells | ||||

| T-Lymphocytes | Human Peripheral Blood Mononuclear Cells | Inhibition | Potent inhibitor of lectin- and antigen-driven proliferation. | nih.govdartmouth.educloudfront.net |

| T-Lymphocyte Subsets | Purified CD45R0+ and CD45RA+ T cells | Differential Inhibition | CD45R0+ subset is more sensitive to inhibition than the CD45RA+ subset. | tandfonline.com |

The primary mechanism by which 1,25-dihydroxyvitamin D3 inhibits cell proliferation is by inducing cell cycle arrest, predominantly at the G0/G1 phase. aacrjournals.orgresearchgate.net This blockade prevents cells from entering the S phase, the DNA synthesis phase of the cell cycle. researchgate.net This arrest is orchestrated through the regulation of several key cell cycle proteins.

A crucial aspect of this regulation involves the modulation of cyclin-dependent kinase (CDK) inhibitors. 1,25-dihydroxyvitamin D3, through its interaction with the vitamin D receptor (VDR), can increase the expression of the CDK inhibitors p21 and p27. aacrjournals.orgiiarjournals.org These proteins, in turn, inhibit the activity of CDKs, which are essential for the phosphorylation of the retinoblastoma protein (pRb). iiarjournals.org The hypophosphorylated form of pRb remains active and sequesters E2F transcription factors, preventing the transcription of genes required for S phase entry. mdpi.com In some cell types, such as myeloid leukemia cells, 1,25-dihydroxyvitamin D3 can also directly increase the expression of pRb. mdpi.com

Another significant target in the antiproliferative action of 1,25-dihydroxyvitamin D3 is the proto-oncogene c-MYC. researchgate.net Numerous studies have demonstrated a marked reduction in c-MYC expression following treatment with 1,25-dihydroxyvitamin D3 in various cancer cell lines, including colon and prostate cancer. mdpi.com The repression of c-MYC is linked to G0/G1 arrest and subsequent cell differentiation. mdpi.com The mechanisms for c-MYC repression appear to be cell-specific. For instance, in prostate cancer cells, 1,25-dihydroxyvitamin D3 treatment has been shown to reduce c-MYC mRNA and protein levels. mdpi.com In colon cancer cells, it can promote the interaction between the VDR and β-catenin, preventing β-catenin from translocating to the nucleus where it would normally promote c-MYC transcription. mdpi.compnas.org Furthermore, 1,25-dihydroxyvitamin D3 can suppress c-MYC function by increasing the levels of its antagonist, MXD1. pnas.org In activated CD4+ T cells, the suppression of c-Myc expression by 1,25-dihydroxyvitamin D3 is associated with the inhibition of aerobic glycolysis, which contributes to its immunoregulatory effects. nih.gov

The combination of 1,25-dihydroxyvitamin D3 with other agents, such as dexamethasone, can enhance cell cycle arrest and apoptosis in squamous cell carcinoma (SCC) cells. aacrjournals.org This combination has been shown to lead to a greater reduction in the levels of phosphorylated, active forms of Erk1/2, key components of proliferation and survival pathways. aacrjournals.org

Table 2: Key Molecular Targets of 1,25-Dihydroxyvitamin D3 in Cell Cycle Regulation

| Target | Mechanism of Action | Consequence | Cell Models | Citations |

|---|---|---|---|---|

| CDK Inhibitors (p21, p27) | Upregulation of gene expression via VDR. | Inhibition of CDK activity, leading to pRb hypophosphorylation. | Breast cancer, Prostate cancer | aacrjournals.orgiiarjournals.org |

| Retinoblastoma Protein (pRb) | Increased expression and maintenance in hypophosphorylated state. | Sequestration of E2F transcription factors. | Myeloid leukemia cells, Breast cancer cells | researchgate.netmdpi.com |

| c-MYC | Downregulation of gene and protein expression. | Reduced proliferation and promotion of differentiation. | Colon cancer, Prostate cancer, Squamous cell carcinoma, CD4+ T cells | mdpi.compnas.orgnih.gov |

| Erk1/2 | Reduction in phosphorylated (active) form. | Inhibition of proliferation and survival pathways. | Squamous cell carcinoma (SCC) | aacrjournals.org |

Induction and Modulation of Cell Differentiation

In addition to its antiproliferative effects, 1,25-dihydroxyvitamin D3 is a potent inducer of cell differentiation in various cell lineages. This process often follows cell cycle arrest and involves the directed maturation of cells towards a more specialized phenotype.

1,25-Dihydroxyvitamin D3 is well-established as an inducer of differentiation in myeloid cells, particularly towards the monocyte-macrophage lineage. tandfonline.comtandfonline.compnas.org This has been observed in both normal hematopoietic precursors and various myeloid leukemia cell lines, such as HL-60, THP-1, and U-937. tandfonline.complos.org The differentiation is characterized by the acquisition of macrophage-like morphology and the expression of specific cell surface markers, including CD11b and CD14. nih.govnih.gov

Research indicates that even neutrophilic promyelocytes, which are generally considered committed to the neutrophil lineage, can be redirected to differentiate into monocytes/macrophages upon exposure to 1,25-dihydroxyvitamin D3. tandfonline.comnih.gov This suggests a remarkable plasticity in hematopoietic cell fate determination influenced by this hormone. The signaling pathways involved in this differentiation process include the phosphatidylinositol 3-kinase (PI 3-kinase) pathway, which has been shown to be essential for the D3-induced expression of CD14 and CD11b in THP-1 cells and peripheral blood monocytes. nih.gov

Interestingly, combining 1,25-dihydroxyvitamin D3 with other agents can further modulate this differentiation. For example, when combined with retinoic acid, it can effectively induce the differentiation of human myeloid leukemia cells into M2 macrophages, a phenotype with distinct functional properties. plos.org Similarly, the combination of a low dose of phorbol (B1677699) 12-myristate-13-acetate (PMA) with 1,25-dihydroxyvitamin D3 augments the differentiation of THP-1 monocytes into macrophages, resulting in more pronounced morphological and gene expression changes compared to either agent alone. nih.gov However, in the context of generating immature dendritic cells from monocytes, 1,25-dihydroxyvitamin D3 has been found to hamper their full maturation. eur.nl

The role of 1,25-dihydroxyvitamin D3 in osteoblast differentiation is complex and can appear contradictory depending on the experimental model and the maturation state of the cells. frontiersin.orgmdpi.com On one hand, 1,25-dihydroxyvitamin D3 is known to have direct effects on osteoblasts, which express the vitamin D receptor (VDR). frontiersin.orgstellalife.com It can stimulate osteoblast differentiation by increasing the expression of key osteogenic markers like alkaline phosphatase (ALP) and osteocalcin (B1147995), and it promotes the mineralization of the extracellular matrix in human osteoblast cultures. frontiersin.orgstellalife.comkoreascience.kr The effects of 1,25-dihydroxyvitamin D3 on osteoblast differentiation are influenced by the cell's stage of maturation, with a more pronounced inhibitory effect on mature osteoblasts, thereby favoring cells in an earlier differentiation state. stellalife.com

Conversely, some studies, particularly in murine models, have shown that 1,25-dihydroxyvitamin D3 can inhibit osteoblast differentiation. frontiersin.orgmdpi.com For example, it has been reported to downregulate the expression of Runx2, a master transcription factor for osteoblastogenesis, which in turn suppresses the expression of downstream osteoblast markers. mdpi.com This downregulation of Runx2 has even been linked to a transdifferentiation of osteoblasts into adipocytes. mdpi.com The transcriptional response of osteoblasts to 1,25-dihydroxyvitamin D3 is significantly different between pre-osteoblastic and mature osteoblastic cells, which is partly due to changes in the genomic binding of the VDR and other key transcription factors like RUNX2. merckmillipore.com

Emerging research highlights a significant role for 1,25-dihydroxyvitamin D3 in the central nervous system, particularly in influencing the fate of neural stem cells (NSCs). nih.govnih.govcloudfront.net Studies have shown that NSCs express the VDR, and that treatment with 1,25-dihydroxyvitamin D3 can upregulate this receptor. nih.govnih.gov This engagement leads to an enhancement of NSC proliferation. nih.govnih.govmdpi.com

Furthermore, 1,25-dihydroxyvitamin D3 has a profound effect on NSC differentiation. It promotes the differentiation of NSCs into neurons and, notably, into oligodendrocytes, the myelin-producing cells of the central nervous system. nih.govnih.govmdpi.com This effect on oligodendrocyte differentiation is of particular interest for potential therapeutic strategies in demyelinating diseases. The pro-differentiating effect on oligodendrocytes may be mediated by the upregulation of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), neurotrophin-3 (NT-3), glial cell line-derived neurotrophic factor (GDNF), and ciliary neurotrophic factor (CNTF). nih.govnih.gov It has also been suggested that 1,25-dihydroxyvitamin D3 may enhance oligodendrocyte differentiation by repressing the Wnt signaling pathway through the downregulation of the LRP6 gene. sums.ac.ir The capacity of 1,25-dihydroxyvitamin D3 to promote oligodendrocyte precursor cell (OPC) differentiation is dependent on VDR signaling. rupress.org

Adipocyte Differentiation Inhibition and Associated Molecular Markers (e.g., PPARγ, C/EBPα)

1,25-Dihydroxyvitamin D3, the active form of vitamin D, has been shown in various research models to inhibit the differentiation of preadipocytes into mature adipocytes. This inhibitory effect is associated with the modulation of key molecular markers that govern the process of adipogenesis.

Studies using 3T3-L1 mouse pre-adipocytes have demonstrated that treatment with 1,25-dihydroxyvitamin D3 blunts the induction of several crucial genes involved in the early and late stages of adipocyte development. oup.com These include CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor-gamma (PPARγ), which is considered the master regulator of adipogenesis. oup.com The expression of these genes is dose-dependently blocked by 1,25-dihydroxyvitamin D3. oup.comnih.gov Research indicates that this inhibition is most effective when the compound is administered within the early phases of differentiation. oup.com

In human adipose-derived mesenchymal stem cells (hASCs), the effect of 1,25-dihydroxyvitamin D3 on adipogenesis appears to be dose-dependent. A lower concentration (10⁻¹⁰ M) has been found to inhibit adipogenesis, while a higher concentration (10⁻⁸ M) had a stimulating effect. nih.gov The inhibitory action at the lower concentration was associated with the repression of mRNA expression for C/EBPβ, PPARγ, and adipogenic enzymes like fatty acid synthase (FASN) and lipoprotein lipase (B570770) (LPL). nih.gov Conversely, the higher concentration led to an upregulation of these same adipogenic markers. nih.gov

The mechanism behind this inhibition involves the vitamin D receptor (VDR). oup.comresearchgate.net 1,25-dihydroxyvitamin D3 and the VDR can inhibit the expression of C/EBPα and PPARγ, thereby disrupting the gene expression that is dependent on PPARγ and preventing the subsequent maturation of adipocytes. oup.comresearchgate.net Some studies suggest that 1,25-dihydroxyvitamin D3 suppresses adipocyte differentiation in its early stages by inhibiting the expression of CCAAT-enhancer-binding protein-β (C/EBPβ), which in turn indirectly downregulates the expression of PPARγ and C/EBPα. nih.gov

Table 1: Effect of 1,25-Dihydroxyvitamin D3 on Adipocyte Differentiation Markers

| Cell Model | Concentration of 1,25(OH)2D3 | Effect on Adipogenesis | Effect on PPARγ Expression | Effect on C/EBPα Expression | Reference |

|---|---|---|---|---|---|

| 3T3-L1 | Nanomolar concentrations | Inhibition | Decreased | Decreased | oup.com |

| 3T3-L1 | 1, 10, 100 nM | Inhibition | Decreased | Decreased | plos.org |

| hASCs | 10⁻¹⁰ M | Inhibition | No significant change | Decreased | nih.gov |

| hASCs | 10⁻⁸ M | Stimulation | Increased | Increased | nih.gov |

Effects on Epithelial Cell Differentiation (e.g., Caco-2 cells)

In the context of epithelial cells, 1,25-dihydroxyvitamin D3 has been observed to be a potent inducer of differentiation, particularly in the human colon adenocarcinoma cell line, Caco-2. iiarjournals.org These cells are known to spontaneously differentiate in culture, and 1,25-dihydroxyvitamin D3 enhances this process. iiarjournals.orgoup.com

Treatment of Caco-2 cells with 1,25-dihydroxyvitamin D3 leads to a more pronounced enterocytic differentiation. iiarjournals.org This is characterized by the development of a prominent brush-border membrane with increased activity of associated enzymes, such as alkaline phosphatase, a widely recognized marker for colon differentiation. iiarjournals.orgoup.com Furthermore, an increase in the number of microvilli, desmosomes, and intermediate filaments is also observed. iiarjournals.org The expression of E-cadherin, another important molecule in cell adhesion and differentiation, is also enhanced by 1,25-dihydroxyvitamin D3 in Caco-2 and other colon cancer cell lines. iiarjournals.org

The mechanisms underlying these effects involve the activation of specific signaling pathways. For instance, 1,25-dihydroxyvitamin D3 has been shown to stimulate the activator protein-1 (AP-1) transcription factor in Caco-2 cells through a mechanism dependent on protein kinase C-alpha (PKC-α) and Jun N-terminal kinase (JNK). nih.gov This activation of AP-1 is linked to the increase in cellular differentiation. nih.gov

Interestingly, while 1,25-dihydroxyvitamin D3 generally promotes differentiation in Caco-2 cells, its effects on all brush-border hydrolases are not uniform. oup.com For example, while it enhances alkaline phosphatase activity, it has been shown to inhibit the rise in sucrase-isomaltase activity and its corresponding mRNA levels, particularly after the initial differentiation period. oup.com

Induction of Apoptosis and Cell Survival Pathways

1,25-Dihydroxyvitamin D3 is capable of inducing apoptosis, or programmed cell death, in various cancer cell lines. iiarjournals.orgmdpi.com This pro-apoptotic activity is often observed in conjunction with its anti-proliferative and pro-differentiating effects. iiarjournals.org

The induction of apoptosis by 1,25-dihydroxyvitamin D3 primarily proceeds through the mitochondrial (intrinsic) pathway. nih.gov This involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com Specifically, 1,25-dihydroxyvitamin D3 can lead to a decrease in the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-X(L), while simultaneously up-regulating pro-apoptotic proteins like Bax and Bak. mdpi.comnih.govnih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, a key event in the apoptotic cascade. nih.gov The release of cytochrome c is a caspase-independent mechanism that subsequently activates initiator caspases like caspase-9, but not caspase-8 which is associated with the extrinsic pathway. nih.gov

In prostate cancer cells, 1,25-dihydroxyvitamin D3 has been shown to decrease the levels of multiple anti-apoptotic proteins, including Bcl-2, Bcl-X(L), Mcl-1, and members of the inhibitor of apoptosis protein (IAP) family (XIAP, cIAP1, and cIAP2). nih.gov The induction of apoptosis in these cells was suppressed by overexpressing Bcl-2. nih.gov Similarly, in retinoblastoma cells, 1,25-dihydroxyvitamin D3-induced apoptosis is associated with a reciprocal change in the levels of Bax (increase) and Bcl-2 (decrease). nih.gov

It is noteworthy that the induction of apoptosis by 1,25-dihydroxyvitamin D3 does not appear to require a functional TP53 tumor suppressor gene, which is often mutated in cancers. iiarjournals.org This suggests its potential utility in a broader range of tumors.

Immunomodulatory Effects of 1,25-Dihydroxyvitamin D3 in Experimental Settings

Expression of VDR in Immune Cell Populations (T cells, B cells, Macrophages, Dendritic Cells)

The immunomodulatory functions of 1,25-dihydroxyvitamin D3 are mediated through the vitamin D receptor (VDR), which is expressed in a wide array of immune cells. mdpi.com The presence of VDR in these cells makes them responsive to the actions of 1,25-dihydroxyvitamin D3.

Activated, but not resting, T lymphocytes (both CD4+ and CD8+) and B lymphocytes express the VDR. tandfonline.comoncotarget.comnih.gov This indicates that vitamin D's influence is targeted towards active immune responses. Macrophages and their precursors, monocytes, also express VDR. mdpi.comoncotarget.com Furthermore, these cells can synthesize the active form of vitamin D3, 1,25-dihydroxyvitamin D3, suggesting a local, autocrine or paracrine, regulation of immune responses. mdpi.com Dendritic cells (DCs), which are potent antigen-presenting cells, also express VDR, and their maturation and function can be modulated by 1,25-dihydroxyvitamin D3. mdpi.comnih.govnih.gov

Regulation of Lymphocyte Proliferation and Immunoglobulin Production

1,25-Dihydroxyvitamin D3 has been shown to exert inhibitory effects on lymphocyte functions in vitro. It can inhibit the proliferation of T lymphocytes that have been stimulated by mitogens. tandfonline.comnih.gov This effect is particularly pronounced in the CD45RO+ subset of T cells, which are associated with immune activation, as compared to the CD45RA+ subset. tandfonline.com The inhibition of T cell proliferation is primarily achieved through the suppression of Interleukin-2 (IL-2) production. dartmouth.edu

In addition to T cell proliferation, 1,25-dihydroxyvitamin D3 can also inhibit the production of immunoglobulins by B cells. tandfonline.comnih.gov While some studies suggested this was an indirect effect mediated through helper T-cells, more recent evidence demonstrates direct effects on B-cell homeostasis. nih.gov In studies involving peripheral blood mononuclear cells from patients with inactive Systemic Lupus Erythematosus (SLE), 1,25-dihydroxyvitamin D3 inhibited mitogen-stimulated IgG production, similar to its effect in healthy individuals. nih.gov However, it did not inhibit the spontaneous IgG production in cells from patients with active SLE. nih.gov

Modulation of Cytokine and Chemokine Expression Profiles

1,25-Dihydroxyvitamin D3 plays a significant role in modulating the expression of a wide range of cytokines and chemokines, generally steering the immune response towards a more anti-inflammatory and tolerogenic state. The specific effects can, however, vary depending on the cell type and the stimulus. lu.se

In general, 1,25-dihydroxyvitamin D3 has been shown to inhibit the production of pro-inflammatory cytokines. lu.se For instance, it can reduce the levels of IL-2 and interferon-gamma (IFN-γ) produced by activated T cells. tandfonline.comdartmouth.edu It also inhibits the production of IL-6 by lipopolysaccharide (LPS)-stimulated human mononuclear cells. nih.gov In human adipocytes, it can decrease the macrophage-stimulated production of chemokines and cytokines such as IL-8, MCP-1, RANTES, IL-1β, and IL-6. plos.org

Conversely, 1,25-dihydroxyvitamin D3 can promote the production of anti-inflammatory cytokines. For example, it has been reported to increase the production of Th2 cytokines like IL-4, IL-5, and IL-10. aai.org

In studies with non-obese diabetic (NOD) mice, treatment with 1,25-dihydroxyvitamin D3 led to a decrease in islet cytokine and chemokine expression, which was associated with reduced insulitis. nih.govoup.com Specifically, it suppressed the expression of IP-10 and IL-15 in beta-cells. nih.govoup.com

However, the modulatory effects are not universally inhibitory for all inflammatory stimuli. For example, while 1,25-dihydroxyvitamin D3 markedly inhibits cytokine production stimulated by bacterial components like LPS (a TLR4 ligand), it fails to reduce cytokine responses elicited by viral mimics that stimulate TLR7/8. aai.org

Table 2: Modulation of Cytokine and Chemokine Expression by 1,25-Dihydroxyvitamin D3

| Cell Type/Model | Stimulus | Cytokine/Chemokine | Effect of 1,25(OH)2D3 | Reference |

|---|---|---|---|---|

| Human Mononuclear Cells | LPS | IL-6 | Inhibition | nih.gov |

| Purified T cells | PHA, PWM | IL-2, IFN-γ | Inhibition | tandfonline.com |

| Human Adipocytes | Macrophage-conditioned medium | IL-8, MCP-1, RANTES, IL-1β, IL-6 | Inhibition | plos.org |

| NOD Mice Islets | Autoimmune | Various cytokines/chemokines | Decreased Expression | nih.govoup.com |

| Human PBMCs | LPS (TLR4 ligand) | CCL2, CXCL8, IL-6 | Inhibition | aai.org |

| Human PBMCs | CL075 (TLR7/8 ligand) | Pro-inflammatory chemokines | No Inhibition | aai.org |

Table 3: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| 1,25(OH)2D3 | 1,25-Dihydroxyvitamin D3 |

| PPARγ | Peroxisome Proliferator-Activated Receptor Gamma |

| C/EBPα | CCAAT/Enhancer-Binding Protein Alpha |

| C/EBPβ | CCAAT/Enhancer-Binding Protein Beta |

| FASN | Fatty Acid Synthase |

| LPL | Lipoprotein Lipase |

| AP-1 | Activator Protein-1 |

| PKC-α | Protein Kinase C-alpha |

| JNK | Jun N-terminal Kinase |

| Bcl-2 | B-cell lymphoma 2 |

| Bax | Bcl-2-associated X protein |

| Bak | Bcl-2 homologous antagonist/killer |

| XIAP | X-linked inhibitor of apoptosis protein |

| cIAP1 | Cellular inhibitor of apoptosis 1 |

| cIAP2 | Cellular inhibitor of apoptosis 2 |

| VDR | Vitamin D Receptor |

| IL-2 | Interleukin-2 |

| IL-4 | Interleukin-4 |

| IL-5 | Interleukin-5 |

| IL-6 | Interleukin-6 |

| IL-8 | Interleukin-8 |

| IL-10 | Interleukin-10 |

| IL-15 | Interleukin-15 |

| IL-1β | Interleukin-1 beta |

| IFN-γ | Interferon-gamma |

| MCP-1 | Monocyte Chemoattractant Protein-1 |

| RANTES | Regulated on Activation, Normal T Cell Expressed and Secreted |

| IP-10 | Interferon-gamma-inducible protein 10 |

| LPS | Lipopolysaccharide |

| PHA | Phytohaemagglutinin |

| PWM | Pokeweed Mitogen |

| SLE | Systemic Lupus Erythematosus |

| IgG | Immunoglobulin G |

| TLR4 | Toll-like Receptor 4 |

Suppression of Pro-inflammatory Cytokines (e.g., IL-2, IFN-γ, GM-CSF, IL-17, TNF-α)

1,25-Dihydroxyvitamin D3, the biologically active form of vitamin D, has demonstrated significant immunomodulatory properties by suppressing the production of various pro-inflammatory cytokines in research models. In vitro studies have shown that 1,25(OH)2D3 can directly inhibit the production of key cytokines involved in inflammatory responses. nih.gov

Specifically, research on human peripheral blood mononuclear cells (PBMCs) from patients with early rheumatoid arthritis revealed a significant decrease in the levels of IFN-γ, TNF-α, IL-2, IL-6, and IL-17 after incubation with 1,25(OH)2D3 for 72 hours. nih.gov Similarly, studies on human CD4+ T cells have shown that 1,25(OH)2D3 inhibits the production of IFN-γ, IL-17, and IL-21. nih.gov This inhibitory effect on cytokine production occurs without substantially affecting T cell division. nih.gov Further investigations have confirmed the suppressive effect of 1,25(OH)2D3 on IL-17A, IL-17F, IL-22, and IFNγ in memory CCR6+ Th cells from both healthy individuals and rheumatoid arthritis patients. frontiersin.org

In the context of Behçet's disease, 1,25(OH)2D3 was found to inhibit the secretion of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. arvojournals.org Moreover, in experimental models of sepsis using human monocytes, 1,25(OH)2D3 treatment led to a dose-dependent decrease in the production of TNF-α and IL-1β. plos.orgspandidos-publications.com The suppressive action of 1,25(OH)2D3 on these pro-inflammatory cytokines highlights its potential role in modulating inflammatory and autoimmune responses.

Table 1: Effects of 1,25-Dihydroxyvitamin D3 on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type/Model | Observed Effect |

| IL-2 | Human PBMCs (early RA) nih.gov | Significant decrease |

| IFN-γ | Human PBMCs (early RA) nih.gov, Human CD4+ T cells nih.gov, Memory CCR6+ Th cells frontiersin.org | Significant decrease |

| GM-CSF | Pathogenic Th17 cells aub.edu.lb | Inhibition of generation |

| IL-17 | Human PBMCs (early RA) nih.gov, Human CD4+ T cells nih.gov, Memory CCR6+ Th cells frontiersin.org | Significant decrease |

| TNF-α | Human PBMCs (early RA) nih.gov, Human monocytes (sepsis model) plos.orgspandidos-publications.com, Endometrial stromal cells karger.com | Significant decrease |

| IL-6 | Human PBMCs (early RA) nih.gov, Behçet's disease model arvojournals.org | Significant decrease |

| IL-21 | Human CD4+ T cells nih.gov | Inhibition |

| IL-22 | Memory CCR6+ Th cells frontiersin.org | Inhibition |

Induction of Anti-inflammatory Cytokines (e.g., IL-4, IL-10)

In addition to suppressing pro-inflammatory cytokines, 1,25-Dihydroxyvitamin D3 has been shown to promote the production of anti-inflammatory cytokines. Research indicates that 1,25(OH)2D3 can upregulate the expression of IL-10 and, in some contexts, IL-4. biointerfaceresearch.comaai.org

Studies involving human B cells have demonstrated that 1,25(OH)2D3 enhances the production of IL-10. mdpi.comwiley.com Specifically, when human peripheral B cells were stimulated, the addition of 1,25(OH)2D3 led to a significant, up to 3.3-fold, increase in IL-10 secretion. wiley.com This effect is noteworthy as activated B cells themselves can synthesize 1,25(OH)2D3, suggesting a potential autocrine and paracrine loop for IL-10 regulation. wiley.com

In the context of T cells, while some studies show no significant impact of 1,25(OH)2D3 on IL-4 and IL-10 levels in certain conditions, nih.gov others report an upregulation. For instance, in a study on early rheumatoid arthritis, while not statistically significant, there was a trend towards increased IL-4 production. nih.gov Furthermore, research on Behçet's disease patients showed that 1,25(OH)2D3 upregulated IL-10 expression in naive CD4+ T cells under Th17 polarizing conditions. arvojournals.org In animal models of experimental autoimmune encephalomyelitis (EAE), treatment with 1,25(OH)2D3 resulted in higher transcript levels of both IL-4 and TGF-β1 in the central nervous system. aai.org

Table 2: Effects of 1,25-Dihydroxyvitamin D3 on Anti-inflammatory Cytokine Production

| Cytokine | Cell Type/Model | Observed Effect |

| IL-4 | Animal model (EAE) aai.org, Asthmatic mice biointerfaceresearch.com | Increased expression |

| IL-10 | Human B cells mdpi.comwiley.com, Naive CD4+ T cells (Behçet's disease) arvojournals.org, Asthmatic mice neurology.org | Upregulation/Increased production |

Influence on T Cell Subsets and Function (Th1, Th2, Th17, Treg Cells)

1,25-Dihydroxyvitamin D3 exerts a significant influence on the differentiation and function of various T helper (Th) cell subsets, generally promoting a shift from a pro-inflammatory to a more tolerogenic state. mdpi.com

Th1 and Th2 Cells: Research suggests that 1,25(OH)2D3 can inhibit Th1 cell responses while promoting a shift towards a Th2 phenotype. core.ac.uk This is evidenced by the suppression of the hallmark Th1 cytokine, IFN-γ. nih.gov In some studies, while a decrease in the proportion of Th1 cells after 1,25(OH)2D3 treatment was observed, it did not always reach statistical significance. nih.gov Concurrently, there is evidence for the upregulation of the Th2 cytokine, IL-4, which may contribute to the immunoregulatory effects of 1,25(OH)2D3. nih.gov

Th17 Cells: A substantial body of research demonstrates that 1,25(OH)2D3 is a potent inhibitor of Th17 cell differentiation and function. core.ac.ukresearchgate.netplos.org In vitro studies have shown that 1,25(OH)2D3 significantly decreases the proportion of Th17 cells and the ratio of Th17 to regulatory T cells (Tregs). nih.gov This is achieved through the inhibition of key Th17-related cytokines like IL-17, IL-22, and IL-6. nih.gov Furthermore, 1,25(OH)2D3 has been shown to suppress the expression of the Th17-specific transcription factor RORC and the chemokine receptor CCR6, which is crucial for the migration of Th17 cells to inflammatory sites. arvojournals.orgplos.org

Treg Cells: 1,25-Dihydroxyvitamin D3 appears to promote the development and function of regulatory T cells. It has been shown to upregulate the expression of FoxP3, a key transcription factor for Treg differentiation, in CD4+ T cells. frontiersin.org This induction of Tregs is often accompanied by an increase in the expression of regulatory markers such as CTLA-4 and the anti-inflammatory cytokine IL-10. nih.govfrontiersin.org The ability of 1,25(OH)2D3 to suppress Th17 development while promoting Treg function underscores its role in establishing immune tolerance. core.ac.uk

Effects on B Cell Function and Apoptosis

1,25-Dihydroxyvitamin D3 directly modulates B cell function, primarily by inhibiting their proliferation and promoting apoptosis, thereby playing a role in B cell homeostasis. nih.gov

Research has shown that while initial B cell division is not affected, 1,25(OH)2D3 inhibits the ongoing proliferation of already activated B cells. nih.govaai.org This inhibitory effect on proliferation is associated with the induction of apoptosis. aai.org In cultures of activated B cells, treatment with 1,25(OH)2D3 significantly increased the percentage of early apoptotic cells. aai.org

Furthermore, 1,25(OH)2D3 has been found to significantly inhibit the generation of plasma cells and post-switch memory B cells. nih.gov This suggests a role for 1,25(OH)2D3 in regulating antibody production. Interestingly, B cells themselves express the necessary machinery for vitamin D activity, including the vitamin D receptor (VDR), which is upregulated upon B cell activation. nih.gov The pro-apoptotic effects of 1,25(OH)2D3 in B cells have been linked to the activation of caspase-3 and caspase-9. ashpublications.org

Modulation of Antigen Presentation and Co-stimulatory Molecule Expression (e.g., Class II Antigens)

1,25-Dihydroxyvitamin D3 can modulate the immune response by altering the antigen-presenting capabilities of cells like dendritic cells (DCs) and monocytes. A key mechanism is the downregulation of Major Histocompatibility Complex (MHC) class II molecules and co-stimulatory molecules on the surface of these antigen-presenting cells (APCs). mdpi.comresearchgate.net

Studies have demonstrated that 1,25(OH)2D3 inhibits the differentiation and maturation of DCs, leading to a reduced expression of MHC class II, as well as co-stimulatory molecules such as CD40, CD80, and CD86. mdpi.comresearchgate.netnih.gov This results in DCs with a more tolerogenic phenotype, which are less effective at activating T cells. nih.gov In renal transplant recipients, treatment with active vitamin D led to a decreased expression of HLA-DR (a human MHC class II molecule) and the co-stimulatory molecules CD28, CD40, and CD86 in peripheral blood leukocytes. ectrx.org By dampening the expression of these critical molecules for T cell activation, 1,25(OH)2D3 can suppress subsequent T cell responses. mdpi.com

Interaction with Innate Immune Signaling Pathways (e.g., TLRs)

1,25-Dihydroxyvitamin D3 interacts with innate immune signaling pathways, particularly those involving Toll-like receptors (TLRs). Activation of TLRs on human macrophages has been shown to upregulate the expression of both the vitamin D receptor (VDR) and the enzyme that produces the active form of vitamin D, 1α-hydroxylase (CYP27B1). researchgate.netsemanticscholar.org This, in turn, leads to the induction of antimicrobial peptides like cathelicidin (B612621), which are crucial for killing intracellular pathogens such as Mycobacterium tuberculosis. researchgate.netsemanticscholar.org

Conversely, 1,25(OH)2D3 can also negatively regulate TLR-mediated inflammatory responses. In experimental models of sepsis, 1,25(OH)2D3 was shown to inhibit the expression of TLR2 and TLR4 in human monocytes. spandidos-publications.com Further research has revealed that 1,25(OH)2D3 can suppress TLR8 expression and signaling in monocytes, both in vitro and in an in vivo model of experimental autoimmune encephalomyelitis (EAE). plos.org This suppression of TLR signaling leads to a reduction in the production of downstream inflammatory cytokines like TNF-α and IL-1β. plos.org These findings suggest that 1,25(OH)2D3 can both utilize and regulate TLR pathways to control innate immune responses.

Angiogenesis Modulation in In Vitro and Animal Models

1,25-Dihydroxyvitamin D3 has been shown to inhibit angiogenesis, the formation of new blood vessels, in various in vitro and in vivo research models. nih.govahajournals.orgahajournals.org This anti-angiogenic effect is a key aspect of its potential role in conditions characterized by pathological angiogenesis. nih.govahajournals.org

In vitro studies have demonstrated that 1,25(OH)2D3, at concentrations ranging from 1x10⁻⁹ to 1x10⁻⁷ mol/L, significantly inhibits vascular endothelial growth factor (VEGF)-induced endothelial cell sprouting and elongation in a dose-dependent manner. nih.govahajournals.org It also has a modest but significant inhibitory effect on VEGF-induced endothelial cell proliferation and can prevent the formation of endothelial cell networks in three-dimensional collagen gels. nih.govahajournals.org A notable finding is that 1,25(OH)2D3 can induce the regression of pre-formed endothelial cell sprouts by specifically inducing apoptosis in these activated, sprouting cells, without affecting stable endothelial monolayers. nih.govahajournals.orgahajournals.org

In vivo, the anti-angiogenic properties of 1,25(OH)2D3 have been observed in animal models. For example, in a mouse model using xenografts of breast carcinoma cells engineered to overexpress VEGF, treatment with 1,25(OH)2D3 resulted in tumors that were less vascularized compared to those in control animals. nih.govahajournals.orgahajournals.org Additionally, in a rat model of diabetic retinopathy, 1,25(OH)2D3 was found to downregulate the expression of VEGF in retinal tissues, suggesting a protective effect against the disease. researchgate.net These findings highlight the potential of 1,25(OH)2D3 to modulate angiogenesis, primarily through the inhibition of endothelial cell proliferation and morphogenesis, and the induction of apoptosis in actively growing endothelial cells. ahajournals.orgahajournals.org

Physiological Systemic Research of 1,25 Dihydroxyvitamin D3 Beyond Classical Mineral Homeostasis Mechanism Focused

Intestinal Calcium and Phosphate (B84403) Absorption Mechanisms

1,25-Dihydroxyvitamin D3 is the primary hormonal controller of intestinal calcium absorption. nih.gov As the body's demand for calcium increases, the synthesis of 1,25-dihydroxyvitamin D3 is upregulated, leading to enhanced intestinal absorption of this mineral. nih.gov This process occurs through both a saturable transcellular pathway and a non-saturable paracellular pathway, both of which are influenced by 1,25-dihydroxyvitamin D3. nih.gov

The transcellular transport of calcium across the intestinal epithelium is a multi-step process involving apical entry, intracellular diffusion, and basolateral extrusion. 1,25-Dihydroxyvitamin D3 orchestrates this process by regulating the expression of key proteins at each step. nih.gov

Upon entering the intestinal cell, 1,25-dihydroxyvitamin D3 binds to the vitamin D receptor (VDR) in the nucleus, which then modulates the transcription of target genes. researchgate.net A primary target is the transient receptor potential cation channel, subfamily V, member 6 (TRPV6), an epithelial calcium channel located on the apical membrane of enterocytes. researchgate.netnih.gov The upregulation of TRPV6 gene expression by 1,25-dihydroxyvitamin D3 increases the influx of calcium from the intestinal lumen into the cell. researchgate.net

Once inside the enterocyte, calcium is chaperoned by calcium-binding proteins, most notably calbindin-D9k. researchgate.net The expression of the calbindin-D9k gene is also robustly induced by 1,25-dihydroxyvitamin D3. newswise.com This protein buffers the intracellular calcium concentration, preventing cytotoxicity and facilitating the diffusion of calcium from the apical to the basolateral membrane. nih.gov

At the basolateral membrane, the plasma membrane Ca2+-ATPase (PMCA1b) actively extrudes calcium from the cell into the bloodstream. researchgate.net 1,25-dihydroxyvitamin D3 also upregulates the expression of PMCA1b, ensuring the efficient exit of the absorbed calcium. researchgate.net

| Component | Function | Regulation by 1,25-Dihydroxyvitamin D3 |

|---|---|---|

| TRPV6 | Apical calcium entry | Upregulates gene expression |

| Calbindin-D9k | Intracellular calcium transport and buffering | Upregulates gene expression |

| PMCA1b | Basolateral calcium extrusion | Upregulates gene expression |

While transcellular transport is saturable, the paracellular pathway allows for the non-saturable movement of calcium between intestinal epithelial cells. nih.gov Emerging evidence indicates that 1,25-dihydroxyvitamin D3 also plays a role in regulating this pathway. researchwithrutgers.com The tight junctions between enterocytes, which control paracellular permeability, are dynamic structures. 1,25-dihydroxyvitamin D3 has been shown to increase the expression of specific claudin proteins, namely claudin-2 and claudin-12. researchgate.netnih.gov These claudins are thought to form paracellular pores that are selective for calcium ions, thereby enhancing passive calcium absorption, particularly in the jejunum and ileum. researchgate.netnih.gov Some studies suggest that 1,25-dihydroxyvitamin D3 can rapidly enhance solvent drag-induced paracellular calcium transport through non-genomic signaling pathways. researchgate.net

Renal Calcium and Phosphate Handling Mechanisms

The kidneys play a crucial role in maintaining calcium and phosphate balance by regulating their reabsorption from the glomerular filtrate. nih.gov 1,25-Dihydroxyvitamin D3 exerts significant control over these renal processes. nih.govmedscape.com

In the distal convoluted tubule of the nephron, 1,25-dihydroxyvitamin D3 stimulates the active reabsorption of calcium. nih.govphysiology.org Similar to the intestine, it upregulates the expression of the epithelial calcium channel TRPV5 on the apical membrane and the calcium-binding protein calbindin-D28k within the tubular cells. researchwithrutgers.com This enhances the entry of calcium from the tubular fluid and its transport across the cell. nih.gov At the basolateral membrane, the sodium-calcium exchanger (NCX1) and the plasma membrane Ca2+-ATPase contribute to the extrusion of calcium back into the bloodstream. physiology.org

The regulation of phosphate reabsorption by 1,25-dihydroxyvitamin D3 is more complex. While it promotes intestinal phosphate absorption, its effect on the kidney can be to increase phosphate excretion. droracle.ai This is partly mediated by its interaction with other hormonal systems, such as fibroblast growth factor 23 (FGF23). 1,25-dihydroxyvitamin D3 stimulates the production of FGF23 by osteocytes, which in turn acts on the kidney to reduce the expression of sodium-phosphate cotransporters (NPT2a and NPT2c) in the proximal tubule, leading to phosphaturia. medscape.commdpi.com However, some studies have suggested that under certain conditions, 1,25-dihydroxyvitamin D3 may enhance phosphate reabsorption in the renal tubules. nih.govnih.gov

Bone Cell Biology and Remodeling Regulation

1,25-Dihydroxyvitamin D3 is a key regulator of bone remodeling, a continuous process of bone resorption by osteoclasts and bone formation by osteoblasts.

1,25-Dihydroxyvitamin D3 indirectly promotes the differentiation and activation of osteoclasts, the cells responsible for bone resorption. mdpi.com It acts on osteoblasts and other stromal cells, stimulating them to express Receptor Activator of Nuclear Factor κB Ligand (RANKL). oup.comorthobullets.com RANKL then binds to its receptor, RANK, on the surface of osteoclast precursors, driving their differentiation into mature, active osteoclasts. mdpi.com 1,25-dihydroxyvitamin D3 can also decrease the expression of osteoprotegerin (OPG), a decoy receptor that binds to RANKL and inhibits osteoclastogenesis. oup.com By increasing the RANKL/OPG ratio, 1,25-dihydroxyvitamin D3 shifts the balance towards bone resorption. nih.govnih.gov